Melanoma-associated antigen C1, also known as MAGE-C1, is a member of the cancer/testis antigen family. These antigens are typically expressed in the testis and various tumors, including melanoma. MAGE-C1 is particularly significant due to its role in immune recognition and potential applications in cancer immunotherapy. The identification of MAGE-C1 as a target for immune responses has led to its investigation as a candidate for therapeutic vaccines.
MAGE-C1 was first identified through serological analysis of human tumors, specifically in melanoma patients. Its expression is primarily restricted to malignant tissues and the germ cells of the testis, making it a promising target for immunotherapeutic strategies aimed at eliciting T-cell responses against cancer cells while sparing normal tissues.
MAGE-C1 belongs to the MAGE family, classified into two main subgroups: subgroup I (which includes MAGE-C1) and subgroup II. Subgroup I is characterized by its expression in cancer/testis tissues, while subgroup II encompasses other antigens with different expression patterns. MAGE antigens are further categorized based on their sequence homology and functional roles in tumor biology.
The synthesis of MAGE-C1 involves recombinant DNA technology, where the gene encoding the antigen is cloned into expression vectors. This process typically employs bacterial or mammalian cell systems for protein production.
MAGE-C1 has a well-defined structure that includes several conserved domains characteristic of the MAGE family. The antigen typically consists of approximately 200 amino acids and contains a MAGE homology domain that is crucial for its immunogenic properties.
Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy have provided insights into the three-dimensional conformation of MAGE-C1, revealing key regions that interact with immune receptors.
MAGE-C1 acts primarily by eliciting an immune response through its presentation on major histocompatibility complex molecules on tumor cells. This process involves:
Studies have shown that patients with melanoma expressing MAGE-C1 exhibit specific T-cell responses, indicating that this antigen can successfully stimulate anti-tumor immunity.
MAGE-C1 is a soluble protein under physiological conditions, with a molecular weight of approximately 23 kDa. It exhibits stability across a range of pH levels but may denature under extreme conditions.
MAGE-C1 has significant potential in various scientific applications:
CAS No.: 31348-80-8
CAS No.:
CAS No.: 6801-81-6
CAS No.:
CAS No.: 2361-24-2
CAS No.: 898455-02-2